N,O-Dimethylhydroxylamine hydrochloride
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Overview
Description
N,O-Dimethylhydroxylamine hydrochloride (DMHCl) is an organic compound and a derivative of hydroxylamine. It is a colorless and odorless solid that is soluble in water and has a variety of uses in scientific research. DMHCl has been used for a number of different applications, including in vivo and in vitro studies, as well as for biochemical and physiological effects. It is also used in laboratory experiments due to its advantages and limitations.
Scientific Research Applications
Synthesis of Complex Nitrogen-Containing Compounds : It's used as an intermediate for synthesizing complex nitrogen-containing compounds, including natural products and their analogues. Recent methods have improved acylation and functionalization techniques involving N,O-disubstituted hydroxylamines (Khlestkin & Mazhukin, 2003).
Biosensor Synthesis : It serves as a promising compound in the synthesis of biosensors and biosensor components, as illustrated by the synthesis of N-Nitroso-O,N-14C-dimethylhydroxylamine (Arjungi et al., 1978).
Fuel Reprocessing : In spent fuel reprocessing, its radiolysis (specifically N,N-dimethylhydroxylamine or DMHA) is used for separating uranium from plutonium and neptunium. The radiolysis produces useful compounds like N-methyl hydroxylamine, formaldehyde, and formic acid (Wang et al., 2019; Wang et al., 2012).
Reactivity and Stability Analysis : Studies focus on understanding how different acids like nitrous and nitric acid affect the stability and radiolysis of DMHA, which is crucial for its application in nuclear fuel reprocessing and other chemical processes (Wang et al., 2019; Wang Jin-hua et al., 2015).
Masking Reactive Carbonyl Groups : Aluminum complexes of N,O-dimethylhydroxylamine are used to mask reactive carbonyl groups in situ. This allows selective nucleophilic addition and is particularly useful in working with sensitive natural products (Barrios et al., 2010).
Photosynthesis Research : It has been used to study the electron-donor side of photosystem II, particularly how hydroxychloroamine affects the Mn complex and potentially contributes to the release of Mn(II) ions in the dark (Beck & Brudvig, 1987).
Synthesis of N-Protected Amino/Peptidyl Weinreb Amides : It is employed in the synthesis of various N-protected amino/peptidyl compounds, demonstrating its versatility in organic synthesis and pharmaceutical applications (Sureshbabu & Hemantha, 2008; Sharnabai et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
N,O-Dimethylhydroxylamine hydrochloride is primarily used as a reagent in the synthesis of various compounds . It doesn’t have a specific biological target, but rather, it interacts with other chemical entities during the synthesis process.
Mode of Action
The compound is used to form 'Weinreb amides’ . In the typical procedure for the preparation of Weinreb’s amides from acid chlorides, the acid chloride and this compound are dissolved in ethanol-free chloroform at room temperature. The solution is then cooled to 0 °C and pyridine is added .
Biochemical Pathways
As a chemical reagent, this compound is involved in the synthesis of 2-acyloxazoles from 2-oxazolemagnesium chloride and N-methoxy-N-methyl-3-oxo-butyramide from diketene . It is also used in amide coupling reactions to form Weinreb amides, which are useful in the Weinreb ketone synthesis .
Result of Action
The primary result of the action of this compound is the formation of other chemical compounds, such as Weinreb amides . These compounds are then used in further chemical reactions, including the synthesis of ketones .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the reaction with acid chlorides is typically carried out at 0 °C . Additionally, the compound is soluble in water, dimethyl sulfoxide, and methanol , which can affect its reactivity and stability.
Biochemical Analysis
Biochemical Properties
N,O-Dimethylhydroxylamine hydrochloride is used as a reagent in the preparation of 2-acyloxazoles from 2-oxazolemagnesium chloride . It interacts with various enzymes and proteins during these reactions. The nature of these interactions is largely dependent on the specific biochemical reaction in which this compound is involved.
Molecular Mechanism
The molecular mechanism of action of this compound involves its use as a reagent in the preparation of certain compounds. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it is used in the preparation of 2-acyloxazoles from 2-oxazolemagnesium chloride , suggesting that it may have some stability and long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in the synthesis of Weinreb amides . This suggests that it may interact with certain enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
properties
{ "Design of the Synthesis Pathway": "The synthesis of N,O-Dimethylhydroxylamine hydrochloride can be achieved through the reaction between hydroxylamine hydrochloride and dimethyl sulfate.", "Starting Materials": [ "Hydroxylamine hydrochloride", "Dimethyl sulfate" ], "Reaction": [ "Dissolve hydroxylamine hydrochloride in water to form a solution.", "Add dimethyl sulfate to the hydroxylamine hydrochloride solution while stirring.", "Heat the mixture to reflux for several hours.", "Cool the mixture to room temperature and filter the precipitated N,O-Dimethylhydroxylamine hydrochloride.", "Wash the precipitate with cold water and dry it in a vacuum oven." ] } | |
CAS RN |
6638-79-5 |
Molecular Formula |
C2H8ClNO |
Molecular Weight |
97.54 g/mol |
IUPAC Name |
hydron;N-methoxymethanamine;chloride |
InChI |
InChI=1S/C2H7NO.ClH/c1-3-4-2;/h3H,1-2H3;1H |
InChI Key |
USZLCYNVCCDPLQ-UHFFFAOYSA-N |
SMILES |
CNOC.Cl |
Canonical SMILES |
[H+].CNOC.[Cl-] |
Other CAS RN |
6638-79-5 |
Pictograms |
Irritant |
synonyms |
N-Methoxy-N-methylamine; O-Methyl Hydroxy(methyl)amine Hydrochloride; Weinreb’s Amine_x000B_ |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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